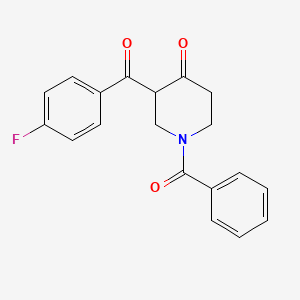![molecular formula C34H22O2 B14407094 1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] CAS No. 83694-66-0](/img/structure/B14407094.png)
1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] is a complex organic compound with the molecular formula C30H22O4 This compound is characterized by its unique structure, which includes a central 1,3-phenylenebis(oxy) moiety flanked by phenylethynylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-phenylenebis(oxy)benzene and phenylethynylbenzene.
Coupling Reaction: The key step involves coupling the 1,3-phenylenebis(oxy)benzene with phenylethynylbenzene using a palladium-catalyzed cross-coupling reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar in structure but contains amino groups instead of phen
Propiedades
Número CAS |
83694-66-0 |
|---|---|
Fórmula molecular |
C34H22O2 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
1,3-bis[3-(2-phenylethynyl)phenoxy]benzene |
InChI |
InChI=1S/C34H22O2/c1-3-10-27(11-4-1)20-22-29-14-7-16-31(24-29)35-33-18-9-19-34(26-33)36-32-17-8-15-30(25-32)23-21-28-12-5-2-6-13-28/h1-19,24-26H |
Clave InChI |
OMBBABNCPPURGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


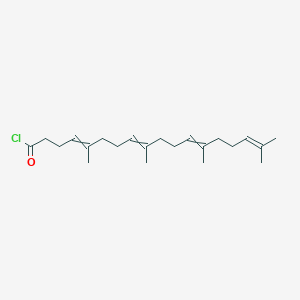
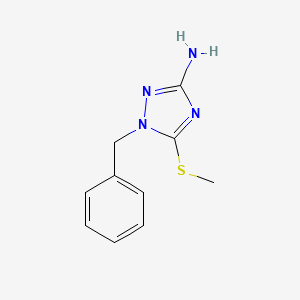
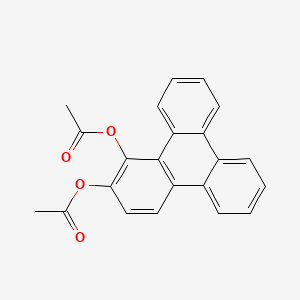
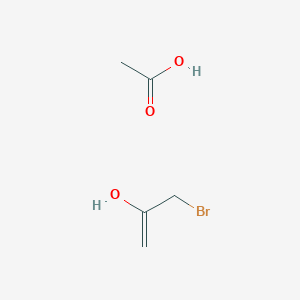
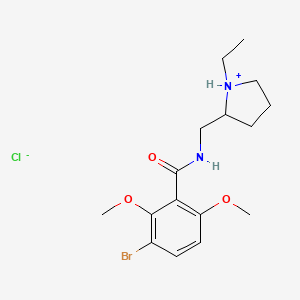
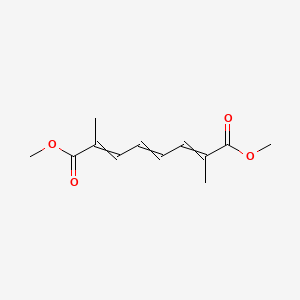
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

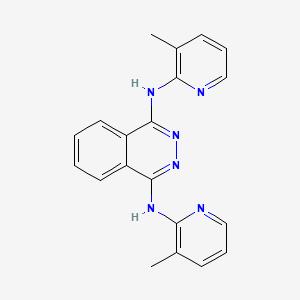
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
